REACTION_CXSMILES
|
[OH-:1].[Na+].O=[C:4]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[C:13]=1[O:22][CH3:23])[CH2:5][CH2:6][CH2:7]CC(O)=O.[OH2:24]>CO>[CH3:23][O:22][C:13]1[C:14]([O:20][CH3:21])=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:12]=1[CH2:4][CH2:5][CH2:6][C:7]([OH:24])=[O:1] |f:0.1|
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ether (200×3)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (30:70 EA:Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1OC)OC)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.86 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |